Peonidine 3-galactoside

Vue d'ensemble

Description

Le Peonidin-3-O-galactoside (chlorure) est un type d'anthocyanine, qui est une classe de flavonoïdes responsables des couleurs rouges, violettes et bleues dans de nombreux fruits, légumes et fleurs. Ce composé est connu pour ses propriétés antioxydantes et se trouve naturellement dans diverses plantes, notamment les canneberges et les patates douces violettes . La formule moléculaire du Peonidin-3-O-galactoside (chlorure) est C22H23ClO11, et sa masse moléculaire est de 498,86 g/mol .

Applications De Recherche Scientifique

Peonidin-3-O-galactoside (chloride) has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.

Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.

Medicine: Research has shown potential health benefits, including anti-inflammatory and anti-cancer properties. .

Industry: Peonidin-3-O-galactoside (chloride) is used in the food industry as a natural colorant and in the cosmetic industry for its skin-protective effects

Mécanisme D'action

Target of Action

Peonidin 3-galactoside, a type of anthocyanin, primarily targets tyrosinase, a speed-limiting enzyme associated with melanin production . Tyrosinase plays a crucial role in the hydroxylation of mono-phenol to form bisphenol and the oxidation of bisphenol to generate quinone, thus resulting in melanin formation .

Mode of Action

Peonidin 3-galactoside interacts with tyrosinase, inducing static fluorescence quenching of the enzyme . This interaction leads to conformational changes in tyrosinase, affecting its function . The binding of peonidin 3-galactoside to tyrosinase is facilitated by hydrogen bonds and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by peonidin 3-galactoside are primarily related to melanin synthesis. By interacting with tyrosinase, peonidin 3-galactoside can inhibit the enzyme’s activity, thereby preventing melanin disease and contributing to whitening .

Result of Action

The interaction of peonidin 3-galactoside with tyrosinase results in the inhibition of melanin production, which can prevent melanin disease and contribute to whitening . Moreover, peonidin 3-galactoside has shown potent inhibitory and apoptotic effects on cancer cells in vitro, notably metastatic human breast cancer cells .

Action Environment

The action of peonidin 3-galactoside is influenced by environmental factors such as pH. Like most anthocyanidins, peonidin 3-galactoside is pH-sensitive, and changes from red to blue as pH rises . This is because the extent of the conjugation of the double bonds is altered when the pH is changed, which in turn alters the wavelength of light energy absorbed by the molecule .

Analyse Biochimique

Biochemical Properties

Peonidin 3-galactoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction occurs through hydrogen bonding and van der Waals forces, leading to the inhibition of melanin synthesis . Additionally, peonidin 3-galactoside can quench free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

Peonidin 3-galactoside exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation . Furthermore, peonidin 3-galactoside has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative damage .

Molecular Mechanism

At the molecular level, peonidin 3-galactoside exerts its effects through various mechanisms. It binds to tyrosinase, leading to the inhibition of this enzyme’s activity . This binding induces conformational changes in tyrosinase, reducing its hydrophobicity and altering its function . Additionally, peonidin 3-galactoside can modulate gene expression by interacting with transcription factors and influencing epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of peonidin 3-galactoside can change over time. The compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that peonidin 3-galactoside can maintain its antioxidant properties over extended periods, although its efficacy may diminish with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of peonidin 3-galactoside vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, peonidin 3-galactoside may exhibit toxic effects, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Peonidin 3-galactoside is involved in several metabolic pathways. It is metabolized by enzymes such as catechol-O-methyltransferase, which converts it into peonidin . This conversion is part of the anthocyanin metabolism, which includes various enzymatic reactions that modify the structure and function of these compounds . Peonidin 3-galactoside can also influence metabolic flux by modulating the levels of other metabolites involved in antioxidant defense .

Transport and Distribution

Within cells and tissues, peonidin 3-galactoside is transported and distributed through specific transporters and binding proteins. It can cross cell membranes and accumulate in various cellular compartments . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular barriers . This distribution is crucial for its biological activity, as it determines the sites of action within the body.

Subcellular Localization

Peonidin 3-galactoside is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the vacuoles of plant cells, where it contributes to pigmentation . In animal cells, peonidin 3-galactoside can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Peonidin-3-O-galactoside (chlorure) peut être synthétisé par des réactions chimiques impliquant la glycosylation de la péonidine avec le galactose. Le processus implique généralement l'utilisation de catalyseurs et de conditions de réaction spécifiques pour assurer la bonne fixation du fragment galactose à la molécule de péonidine .

Méthodes de production industrielle : La production industrielle de Peonidin-3-O-galactoside (chlorure) implique souvent l'extraction à partir de sources naturelles telles que les canneberges ou les patates douces violettes. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir le composé à haute pureté .

Types de réactions :

Oxydation : Le Peonidin-3-O-galactoside (chlorure) peut subir des réactions d'oxydation, ce qui peut conduire à la formation de quinones et d'autres dérivés oxydés.

Réduction : Le composé peut également être réduit dans des conditions spécifiques pour produire des formes réduites d'anthocyanines.

Substitution : Des réactions de substitution peuvent se produire, en particulier au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme l'anhydride acétique et le méthanol sont souvent utilisés dans les réactions de substitution

Principaux produits :

4. Applications de recherche scientifique

Le Peonidin-3-O-galactoside (chlorure) a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme colorant naturel et comme composé modèle pour étudier les propriétés des anthocyanines.

Biologie : Les propriétés antioxydantes du composé le rendent précieux dans les études liées au stress oxydatif et à la protection cellulaire.

Médecine : Des recherches ont montré des avantages potentiels pour la santé, notamment des propriétés anti-inflammatoires et anticancéreuses. .

Industrie : Le Peonidin-3-O-galactoside (chlorure) est utilisé dans l'industrie alimentaire comme colorant naturel et dans l'industrie cosmétique pour ses effets protecteurs de la peau

5. Mécanisme d'action

Le Peonidin-3-O-galactoside (chlorure) exerce ses effets principalement par son activité antioxydante. Il capte les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs. Le composé module également diverses voies de signalisation, y compris celles impliquées dans l'inflammation et l'apoptose. Ses cibles moléculaires comprennent les enzymes et les récepteurs associés au stress oxydatif et aux réponses inflammatoires .

Composés similaires :

- Cyanidin-3-O-galactoside (chlorure)

- Delphinidin-3-O-galactoside (chlorure)

- Malvidin-3-O-galactoside (chlorure)

- Pelargonidin-3-O-galactoside (chlorure)

Comparaison : Le Peonidin-3-O-galactoside (chlorure) est unique en raison de son motif de glycosylation spécifique et de la présence d'un ion chlorure. Comparé à d'autres anthocyanines, il présente des propriétés antioxydantes distinctes et une stabilité dans diverses conditions de pH. Cela le rend particulièrement utile dans les applications où la stabilité et l'activité antioxydante sont cruciales .

Comparaison Avec Des Composés Similaires

- Cyanidin-3-O-galactoside (chloride)

- Delphinidin-3-O-galactoside (chloride)

- Malvidin-3-O-galactoside (chloride)

- Pelargonidin-3-O-galactoside (chloride)

Comparison: Peonidin-3-O-galactoside (chloride) is unique due to its specific glycosylation pattern and the presence of a chloride ion. Compared to other anthocyanins, it has distinct antioxidant properties and stability under various pH conditions. This makes it particularly useful in applications where stability and antioxidant activity are crucial .

Activité Biologique

Peonidin-3-O-galactoside chloride is an anthocyanin glycoside derived from peonidin, a pigment found in various fruits and vegetables. This compound has garnered attention due to its potential biological activities , particularly its antioxidant , anti-inflammatory , and anticancer properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

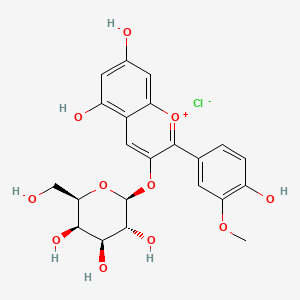

Chemical Structure and Properties

Peonidin-3-O-galactoside chloride is characterized by its glycosidic bond with galactose, which enhances its solubility and bioavailability compared to other anthocyanins. The compound's structure contributes to its functional properties, particularly in scavenging free radicals and modulating inflammatory responses.

Antioxidant Activity

Peonidin-3-O-galactoside chloride exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems.

Table 1: Antioxidant Properties of Peonidin-3-O-galactoside Chloride

Anti-inflammatory Effects

Peonidin-3-O-galactoside chloride has been shown to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to suppress the expression of inflammatory genes such as IL-1β and IL-6.

Case Study: Inhibition of Inflammation in Macrophages

A study involving differentiated THP-1 macrophages treated with peonidin-3-O-galactoside chloride revealed a dose-dependent reduction in the secretion of inflammatory cytokines following exposure to SARS-CoV-2 spike protein. This suggests potential applications in managing inflammation associated with viral infections .

Anticancer Activity

The anticancer properties of peonidin-3-O-galactoside chloride have been explored in various cancer models, showing promise in inhibiting tumor growth and inducing apoptosis.

Table 2: Anticancer Effects Observed

The mechanisms through which peonidin-3-O-galactoside chloride exerts its biological effects include:

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.

- Anti-inflammatory Pathways : It attenuates NF-kB activation and downregulates inflammasome components (NLRP3) involved in inflammatory responses .

- Cell Cycle Regulation : The compound influences cell cycle progression, promoting apoptosis in cancer cells through pathways like p53 activation .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-HVOKISQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28148-89-2 | |

| Record name | Peonidin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.